Ethylidenebis(trichlorosilane) is classified as an organosilane compound. It is characterized by the presence of silicon atoms bonded to chlorine and carbon atoms, making it a vital precursor in silicon-based materials and coatings. The compound's structure can be represented by the formula , indicating that it contains two silicon atoms, four hydrogen atoms, and six chlorine atoms.
The synthesis of ethylidenebis(trichlorosilane) typically involves several methods:
Each synthesis route requires careful control of reaction parameters such as temperature, pressure, and stoichiometry to optimize yield and purity.
The molecular structure of ethylidenebis(trichlorosilane) features a central ethylene group () flanked by two trichlorosilane groups. The silicon atoms are tetrahedrally coordinated to three chlorine atoms and one carbon atom from the ethylene moiety. This arrangement influences the compound's reactivity and stability.
Ethylidenebis(trichlorosilane) participates in various chemical reactions, primarily due to its reactive Si-Cl bonds:
The mechanism of action for ethylidenebis(trichlorosilane) involves several steps:
This mechanism is crucial in applications such as silicone rubber production and surface treatments where enhanced adhesion and durability are required .
Ethylidenebis(trichlorosilane) exhibits several notable physical and chemical properties:
These properties make it suitable for various industrial applications where reactivity and stability are critical .
Ethylidenebis(trichlorosilane) is utilized in several scientific and industrial applications:
The foundation for compounds like ethylidenebis(trichlorosilane) was laid in 1863 when French chemists Charles Friedel and James Crafts synthesized tetraethylsilane, recognized as the first organochlorosilane derivative. Their pioneering work demonstrated that zinc-diethyl could react with silicon tetrachloride to form carbon-silicon bonds, establishing a foundational methodology for organosilicon synthesis [1]. This discovery inaugurated systematic exploration of carbon-silicon bonding chemistry. However, the field remained largely academically focused until American chemist Eugene Rochow revolutionized production in 1945 with his development of the Direct Process (also known as the Müller-Rochow process). This catalytic method, involving the reaction of methyl chloride with silicon metal in the presence of copper catalyst, provided an industrially viable route to methylchlorosilanes [1] [4]. The technological breakthrough transformed organosilicon chemistry from laboratory curiosity to commercial reality, enabling economical production of precursors essential for silicone polymers. Within this historical framework, bifunctional chlorosilanes like ethylidenebis(trichlorosilane) emerged as sophisticated extensions of simpler monofunctional systems, representing the evolution toward increasingly complex organosilicon architectures designed for specialized applications.
Table 1: Key Milestones in Organochlorosilane Development
Year | Scientist/Innovator | Contribution | Significance |
---|---|---|---|
1863 | Charles Friedel and James Crafts | Synthesis of tetraethylsilane | First demonstration of carbon-silicon bond formation |
1901-1944 | Frederic Stanley Kipping | Systematic silicon-carbon bond research | Coined "silicones"; established foundational reaction pathways |
1945 | Eugene Rochow | Development of Direct Process | Industrial-scale methylchlorosilane production |
Mid-20th c. | Various industrial chemists | Multifunctional chlorosilanes | Creation of ethylidenebis(trichlorosilane) and analogs for specialized applications |
The molecular architecture of ethylidenebis(trichlorosilane) features two silicon atoms, each bonded to three chlorine atoms and connected through a bridging carbon unit with the structural formula Cl₃Si-CH(CH₃)-SiCl₃. According to IUPAC nomenclature rules, this compound is systematically named as 1,1,1-trichloro-2-(trichlorosilyl)ethane, precisely defining the ethane backbone with substituents. This nomenclature specifies the ethylidene bridge (–CH(CH₃)–) between the two trichlorosilyl groups while maintaining the parent hydrocarbon chain identification. The molecular geometry centers around tetrahedral silicon atoms with Cl-Si-Cl bond angles approximating 109.5°, characteristic of sp³ hybridization. The C-Si bond length in such compounds averages 1.89 Å, significantly longer than typical C-C bonds (1.54 Å), resulting in distinctive steric and electronic properties [1]. This elongation arises from silicon's larger atomic radius and reduced orbital overlap with carbon.
The electronic structure exhibits notable polarization of the Si-Cl bonds due to the electronegativity difference between silicon (1.90) and chlorine (3.16). This polarization renders the silicon atoms highly electrophilic and susceptible to nucleophilic attack at chlorine centers. The ethylidene bridge introduces a chiral center at the central carbon when substituents differ, creating potential for stereoisomerism. Additionally, the molecular structure facilitates negative hyperconjugation effects, where electron density from adjacent C-Si bonds delocalizes into silicon's low-lying σ* orbitals, partially counteracting bond polarization effects observed in simpler chlorosilanes. This phenomenon influences both the compound's reactivity and spectroscopic signatures.
Table 2: Key Structural Parameters and Bonding Characteristics
Structural Feature | Parameter/Characteristic | Chemical Significance |
---|---|---|
IUPAC Name | 1,1,1-trichloro-2-(trichlorosilyl)ethane | Unambiguous identification of structure and substituents |
Bond Lengths | C-Si: 1.89 Å; Si-Cl: 2.05 Å | Longer bonds than C-C analogues create distinctive steric environment |
Bond Energies | Si-C: ~314 kJ/mol; Si-Cl: ~456 kJ/mol | Si-Cl bonds stronger than C-Cl but highly polar and reactive |
Molecular Geometry | Tetrahedral around Si atoms | Allows nucleophilic approach from multiple angles |
Electronic Effects | Polarized Siδ+-Clδ- bonds; negative hyperconjugation | Enhanced electrophilicity at silicon; modified electron distribution |
Ethylidenebis(trichlorosilane) serves as a bifunctional precursor in organosilicon synthesis, where its dual reactive centers enable controlled formation of silicon-based polymers and ceramics. Its primary industrial significance lies in serving as a specialty crosslinking agent and molecular building block for synthesizing tailored silicone architectures. Through hydrolysis and condensation reactions, the compound can participate in forming branched siloxane networks distinct from conventional linear silicones derived from dimethyldichlorosilane. The presence of two trichlorosilyl groups allows creation of complex polymeric frameworks with enhanced thermal stability compared to monofunctional analogs. This capability makes it valuable for synthesizing specialized silicone resins employed in high-performance coatings where thermal resistance exceeding 300°C is required [5].
In catalytic applications, ethylidenebis(trichlorosilane) participates in hydrosilylation reactions, a process fundamental to silicone chemistry where Si-H bonds add across unsaturated bonds. Platinum catalysts efficiently transform this compound into derivatives with silicon-carbon bonds, enabling creation of functionalized silanes that serve as surface modification agents and polymer intermediates. The bifunctional nature allows simultaneous attachment to multiple sites, enhancing adhesion in composite materials. Recent research explores its potential in catalytic cascade reactions, where one silicon center activates while the other couples with organic substrates, demonstrating versatility in complex molecule synthesis .
The compound also contributes to advances in silicon carbide precursor chemistry. Controlled pyrolysis of such organochlorosilanes yields silicon carbide ceramics with controlled stoichiometry and microstructure. This application leverages the ethylidene bridge as an internal carbon source and the chlorosilyl groups as silicon sources, enabling molecular-level precursor design for advanced ceramic materials. Furthermore, ethylidenebis(trichlorosilane) serves as a model compound in developing catalytic systems for chlorine redistribution – a critical process in organosilicon manufacturing where efficient chlorine management reduces waste and improves atom economy in silicone production facilities. This aligns with catalysis goals outlined in Vision 2020, which emphasizes waste minimization and enhanced selectivity in chemical manufacturing [6].
Table 3: Industrial Applications and Catalytic Roles
Application Domain | Function of Compound | Catalytic System/Process |
---|---|---|
Silicone Resin Production | Crosslinking agent via hydrolysis/condensation | Acid/base-catalyzed sol-gel processes |
Functional Silane Synthesis | Substrate for hydrosilylation | Platinum-based catalysts (Speier/Karstedt) |
Surface Modification | Bifunctional coupling agent | None (direct condensation with surface OH groups) |
Preceramic Polymers | Silicon carbide precursor | Thermal decomposition (pyrolysis) |
Catalyst Research | Model for chlorine redistribution | Lewis acid catalysts (AlCl₃, FeCl₃) |
The strategic value of ethylidenebis(trichlorosilane) continues to evolve through catalyst-enabled molecular diversification. Palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) can transform its chlorosilane groups into complex organic functionalities, creating sophisticated hybrid organic-silicon molecules. These transformations exemplify how catalytic technologies leverage the reactivity of organochlorosilanes to create novel materials with tailored properties. As industrial catalysis focuses increasingly on the goals outlined in Vision 2020—particularly ultrahigh selectivity and waste minimization—the precise reactivity of such bifunctional chlorosilanes offers opportunities for developing energy-efficient routes to advanced functional materials, potentially including components for renewable energy applications like photovoltaic encapsulants and battery materials [6]. The compound exemplifies how specialized organosilicon intermediates serve as enablers of catalytic innovation across multiple material science domains.
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